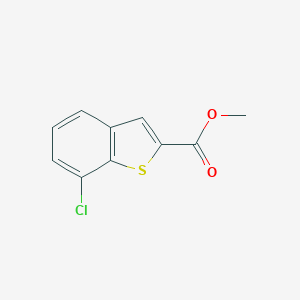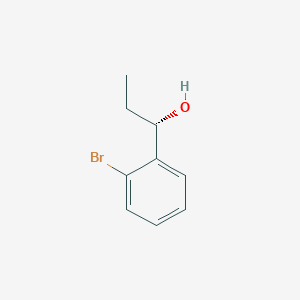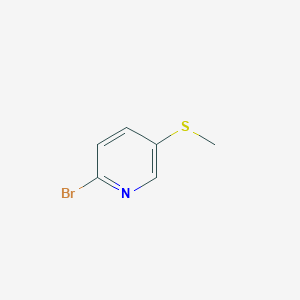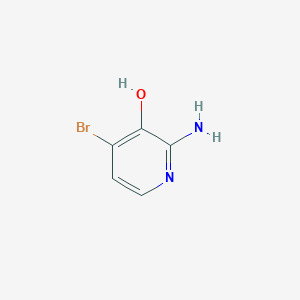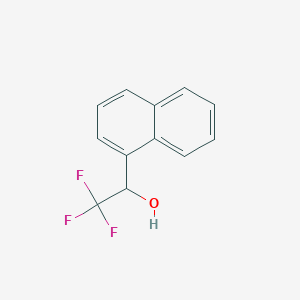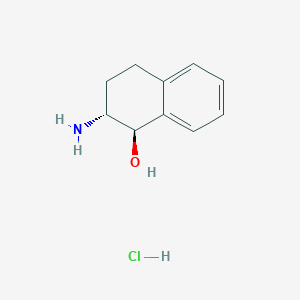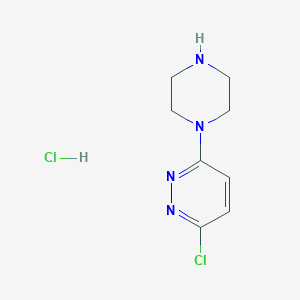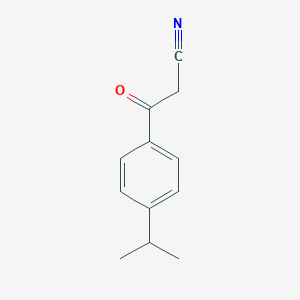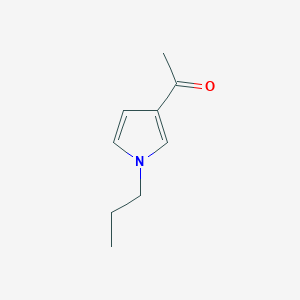![molecular formula C14H16O4 B180781 Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate CAS No. 35211-83-7](/img/structure/B180781.png)
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate, also known as DTDC, is a synthetic compound with a unique chemical structure. It is a bicyclic compound that has been found to have potential applications in the field of medicinal chemistry. DTDC has been the subject of extensive research in recent years due to its interesting chemical properties and potential therapeutic applications.
作用機序
The mechanism of action of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways and enzymes. Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to activate certain transcription factors that regulate gene expression.
Biochemical and Physiological Effects:
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high solubility in various solvents. However, the limitations of using Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate in laboratory experiments include its relatively high cost and limited availability.
将来の方向性
There are several potential future directions for research on Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate. One area of interest is the development of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate-based drugs for the treatment of various diseases such as cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate and its potential interactions with other signaling pathways and enzymes. Additionally, further studies are needed to optimize the synthesis and purification of Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate and to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves a series of chemical reactions that result in the formation of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions. The yield and purity of the product can be optimized by adjusting the reaction conditions.
科学的研究の応用
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
35211-83-7 |
|---|---|
製品名 |
Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate |
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C14H16O4/c1-17-13(15)11-9-5-6-10(8-4-3-7(8)9)12(11)14(16)18-2/h3-12H,1-2H3 |
InChIキー |
TZIBSCPYGCMVKB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C3C2C=C3 |
正規SMILES |
COC(=O)C1C2C=CC(C1C(=O)OC)C3C2C=C3 |
その他のCAS番号 |
35211-83-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



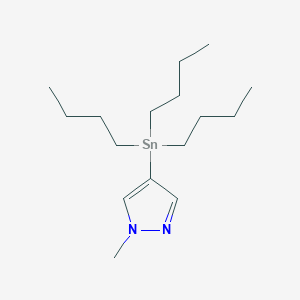
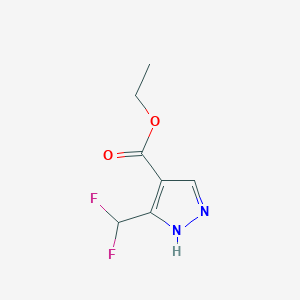
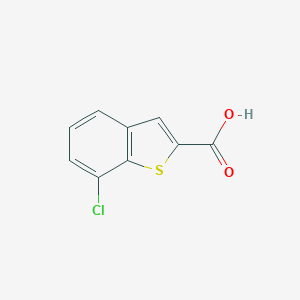
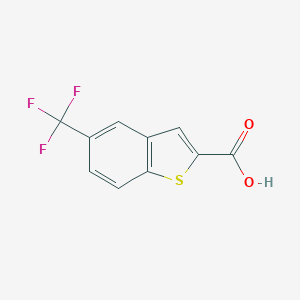
![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)
